molecular formula C14H14N4O B13375055 3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile

3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile

Cat. No.: B13375055
M. Wt: 254.29 g/mol
InChI Key: HHAWHJYOHCAFNO-UHFFFAOYSA-N
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Description

3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile is a heterocyclic compound that features a pyridazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the amino, phenyl, and propionyl groups, contributes to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a hydrazine derivative and a suitable dicarbonyl compound can lead to the formation of the pyridazine ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Due to its structural features, it may exhibit pharmacological activity, making it a candidate for drug development.

    Industry: The compound’s reactivity makes it useful in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions, leading to modulation of biological activity. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 3-Amino-2-phenyl-6-propionyl-2,5-dihydro-4-pyridazinecarbonitrile include other pyridazine derivatives, such as:

  • 3-Amino-2-phenyl-4,5-dihydro-1H-pyridazine-6-carbonitrile
  • 3-Amino-2-phenyl-6-methyl-2,5-dihydro-4-pyridazinecarbonitrile

Uniqueness

What sets this compound apart is the specific arrangement of its functional groups, which can influence its reactivity and potential applications. The presence of the propionyl group, in particular, may confer unique properties compared to other pyridazine derivatives, affecting its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

6-amino-1-phenyl-3-propanoyl-4H-pyridazine-5-carbonitrile

InChI

InChI=1S/C14H14N4O/c1-2-13(19)12-8-10(9-15)14(16)18(17-12)11-6-4-3-5-7-11/h3-7H,2,8,16H2,1H3

InChI Key

HHAWHJYOHCAFNO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NN(C(=C(C1)C#N)N)C2=CC=CC=C2

Origin of Product

United States

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